2-[(3-methoxyphenoxy)methyl]-1-propyl-1H-benzimidazole
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Overview
Description
2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxyphenol with a suitable benzodiazole precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield a dihydrobenzodiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the benzodiazole ring results in a dihydrobenzodiazole .
Scientific Research Applications
2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the benzodiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but has a different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar in having methoxy groups but differs in the presence of a triazole ring.
Uniqueness
2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is unique due to the combination of the methoxyphenoxy group and the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-3-11-20-17-10-5-4-9-16(17)19-18(20)13-22-15-8-6-7-14(12-15)21-2/h4-10,12H,3,11,13H2,1-2H3 |
InChI Key |
PPYRFCWXGJAFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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